6β-Oxycodol

Vue d'ensemble

Description

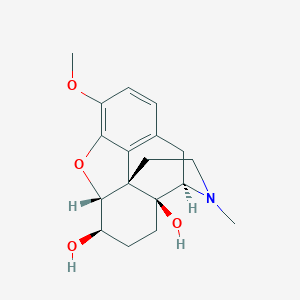

“Unii-48X8F46AR7” is also known as 6.BETA.-OXYCODOL . It has the molecular formula C18H23NO4 . It’s a substance that has been registered in the FDA’s Substance Registration System .

Molecular Structure Analysis

The molecular structure of 6.BETA.-OXYCODOL is represented by the formula C18H23NO4 . The InChIKey, a unique identifier for chemical substances, is LHTAJTFGGUDLRH-MYDSHOOGSA-N .Applications De Recherche Scientifique

Étalon de référence analytique

Le 6β-Oxycodol est utilisé comme étalon de référence analytique en chimie légale et en toxicologie. Il aide à identifier les substances dans un échantillon donné en fournissant une comparaison avec un composé dont la structure chimique et la pureté sont connues .

Détection des métabolites

Ce composé est un métabolite de l'oxycodone et peut être détecté dans les échantillons d'urine. Sa présence permet de surveiller la consommation d'oxycodone, ce qui est crucial en toxicologie clinique et dans les tests de conformité aux médicaments .

Recherche en pharmacocinétique des opioïdes

Le rôle du this compound en tant que métabolite de l'oxycodone le rend également important dans l'étude de la pharmacocinétique des opioïdes. Les chercheurs peuvent suivre sa formation et son élimination pour comprendre les voies métaboliques de l'oxycodone .

Développement de méthodes de spectrométrie de masse

Le composé est utilisé dans le développement de méthodes de spectrométrie de masse. Sa masse moléculaire et sa structure connues aident à calibrer les instruments et à développer de nouvelles techniques analytiques pour la détection de médicaments .

Applications médico-légales

En sciences médico-légales, le this compound est utilisé pour identifier les composés opioïdes dans divers échantillons. Ceci est essentiel pour les affaires judiciaires impliquant la consommation de drogues, les empoisonnements ou les enquêtes sur les surdoses .

Études toxicologiques

Bien que les propriétés physiologiques et toxicologiques du this compound ne soient pas entièrement connues, il est utilisé dans les études toxicologiques pour comprendre les effets des métabolites opioïdes sur l'organisme .

Recherche sur l'abus de drogues

Le this compound est important dans la recherche sur l'abus de drogues. En étudiant sa présence et sa concentration dans les échantillons biologiques, les chercheurs peuvent obtenir des informations sur les schémas d'abus de drogues .

Recherche en synthèse chimique

Enfin, le this compound est important dans la recherche en synthèse chimique. Les scientifiques peuvent explorer ses réactions chimiques et son potentiel pour créer de nouveaux composés ou dérivés ayant des applications pharmaceutiques .

Mécanisme D'action

Target of Action

6beta-Oxycodol, also known as Unii-48X8F46AR7 or UNII-48X8F46AR7, is structurally categorized as an opioid . Opioids primarily target the opioid receptors in the nervous system. These receptors play a crucial role in pain perception and relief.

Mode of Action

6beta-Oxycodol and its active metabolites, noroxycodone, oxymorphone, and noroxymorphone, are opioid agonists . These compounds passively diffuse and interact with opioid receptors. Under conditions of inflammation or hyperalgesia, opioid receptors in various organs are upregulated and transported to nerve terminals .

Biochemical Pathways

The primary metabolic pathway of 6beta-Oxycodol involves cytochrome P450 (CYP) 3A-mediated N-demethylation to noroxycodone, accounting for 45% of the dose, whereas CYP2D6-mediated O-demethylation to oxymorphone and noroxymorphone accounts for 19% of the dose . Less than 10% of 6beta-Oxycodol is reduced to α- and β-oxycodol by 6-ketoreduction .

Pharmacokinetics

The pharmacokinetics of 6beta-Oxycodol involves absorption, distribution, metabolism, and excretion (ADME). Oxycodone is 38–45% protein-bound, mainly to albumin, and oxycodone and its metabolites are excreted primarily via the kidney: oxycodone 9–11%, noroxycodone 23%, oxymorphone 10%, noroxymorphone 14%, reduced metabolites ≤18% . Interactions with cytochrome P450 (CYP) 3A inhibitors and inducers with/without CYP2D6 inhibitors can substantially affect the pharmacokinetics and pharmacodynamics of 6beta-Oxycodol .

Analyse Biochimique

Biochemical Properties

6beta-Oxycodol plays a crucial role in biochemical reactions as a metabolite of oxycodone. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which are involved in the metabolism of oxycodone to 6beta-Oxycodol . These interactions are essential for the biotransformation of oxycodone and influence its pharmacokinetic and pharmacodynamic properties. Additionally, 6beta-Oxycodol may interact with opioid receptors, contributing to its analgesic effects.

Cellular Effects

6beta-Oxycodol influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6beta-Oxycodol can activate opioid receptors on neuronal cells, leading to changes in neurotransmitter release and neuronal excitability . This activation can result in analgesic effects and alterations in pain perception. Furthermore, 6beta-Oxycodol may impact gene expression by influencing transcription factors and other regulatory proteins involved in opioid receptor signaling pathways.

Molecular Mechanism

The molecular mechanism of 6beta-Oxycodol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. 6beta-Oxycodol binds to opioid receptors, particularly the mu-opioid receptor, which is a G-protein-coupled receptor . This binding leads to the activation of intracellular signaling cascades, including the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and activation of potassium channels. These molecular events result in hyperpolarization of neurons and decreased neurotransmitter release, contributing to the analgesic effects of 6beta-Oxycodol.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6beta-Oxycodol can change over time. The stability and degradation of 6beta-Oxycodol are critical factors that influence its long-term effects on cellular function. Studies have shown that 6beta-Oxycodol is relatively stable under controlled conditions, but it may undergo degradation over extended periods . Long-term exposure to 6beta-Oxycodol in in vitro or in vivo studies can lead to adaptive changes in cellular function, including receptor desensitization and downregulation, which may affect its efficacy and potency.

Dosage Effects in Animal Models

The effects of 6beta-Oxycodol vary with different dosages in animal models. At low doses, 6beta-Oxycodol exhibits analgesic effects by activating opioid receptors and modulating pain pathways . At higher doses, it may produce toxic or adverse effects, including respiratory depression, sedation, and potential neurotoxicity. Threshold effects have been observed, where the analgesic effects plateau at certain dosages, and further increases in dosage do not enhance the analgesic response but may increase the risk of adverse effects.

Metabolic Pathways

6beta-Oxycodol is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The principal metabolic pathway involves the N-demethylation of oxycodone to form 6beta-Oxycodol . This pathway is catalyzed by CYP3A4 and CYP2D6 enzymes. Additionally, 6beta-Oxycodol can undergo further metabolism to form other metabolites, which may also contribute to its pharmacological effects. The involvement of these metabolic pathways influences the overall pharmacokinetics and pharmacodynamics of 6beta-Oxycodol.

Transport and Distribution

The transport and distribution of 6beta-Oxycodol within cells and tissues are influenced by various transporters and binding proteins. 6beta-Oxycodol can cross cell membranes and distribute into different tissues, including the brain, liver, and kidneys . Transporters such as P-glycoprotein may play a role in the efflux of 6beta-Oxycodol from cells, affecting its intracellular concentrations and overall bioavailability. The distribution of 6beta-Oxycodol within tissues can impact its pharmacological effects and potential toxicity.

Subcellular Localization

The subcellular localization of 6beta-Oxycodol is essential for its activity and function. 6beta-Oxycodol can localize to specific cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct 6beta-Oxycodol to these compartments, where it can interact with its target receptors and other biomolecules. The subcellular localization of 6beta-Oxycodol can influence its efficacy, potency, and potential side effects.

Propriétés

IUPAC Name |

(4R,4aS,7R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13-,16+,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTAJTFGGUDLRH-MYDSHOOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344990 | |

| Record name | 6beta-Oxycodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61949-73-3 | |

| Record name | 6beta-Oxycodol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Oxycodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.BETA.-OXYCODOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48X8F46AR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid](/img/structure/B163057.png)